2,5-Dimethoxypyrazine

説明

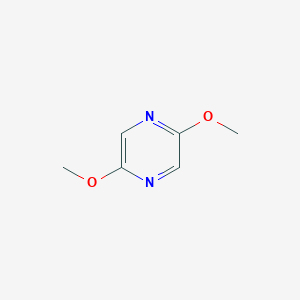

Structure

3D Structure

特性

IUPAC Name |

2,5-dimethoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-9-5-3-8-6(10-2)4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBERXJJYPMNVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556816 | |

| Record name | 2,5-Dimethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117856-61-8 | |

| Record name | 2,5-Dimethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethoxypyrazine from Amino Acid-Derived Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a rational synthetic approach to 2,5-dimethoxypyrazine, a valuable heterocyclic compound, utilizing precursors derivable from amino acids. While a direct, one-pot synthesis of this compound from common amino acids is not extensively documented, this paper outlines a robust, multi-step strategy. The core of this approach involves the initial formation of a 2,5-disubstituted pyrazine ring system from amino acid-derived building blocks, followed by conversion to a key dihalo-pyrazine intermediate, and concluding with a nucleophilic substitution to introduce the desired methoxy functionalities. This guide details the underlying chemical principles, provides validated experimental protocols, and offers insights into the critical parameters at each synthetic stage.

Introduction: The Challenge and the Strategy

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant in the flavor and fragrance industry and serve as crucial scaffolds in medicinal chemistry and drug development.[1][2] The synthesis of alkyl-substituted pyrazines through the Maillard reaction, which involves the reaction of amino acids with reducing sugars, is a well-established process in food chemistry.[3] However, the direct synthesis of alkoxy-substituted pyrazines, such as this compound, from amino acids presents a significant challenge due to the difficulty of directly introducing oxygen-based functional groups onto the pyrazine ring during its formation from typical amino acid degradation and condensation pathways.

This guide, therefore, proposes a more controlled and versatile synthetic strategy that leverages amino acids as the foundational source for the pyrazine core, followed by subsequent chemical modifications. The overall synthetic pathway can be conceptualized as follows:

Caption: Proposed synthetic strategy for this compound.

This multi-step approach offers greater control over the substitution pattern of the pyrazine ring and allows for the synthesis of a variety of alkoxy-substituted pyrazines by simply varying the nucleophile in the final step.

Part I: Synthesis of the Pyrazine Core from Amino Acid Derivatives

The initial and most critical step is the construction of the pyrazine ring from precursors that are readily accessible from amino acids. A biomimetic approach involving the dimerization of α-amino aldehydes offers a concise and elegant route to 2,5-disubstituted pyrazines.[4][5][6]

Principle of the Biomimetic Dimerization

This method mimics a proposed biosynthetic pathway for pyrazine alkaloids in nature.[7] The key intermediate is an α-amino aldehyde, which can be generated in situ from a protected α-amino acid. Two molecules of the α-amino aldehyde then undergo a self-condensation reaction to form a dihydropyrazine intermediate, which subsequently oxidizes to the aromatic pyrazine.

Caption: General mechanism for pyrazine synthesis via dimerization.

Experimental Protocol: Synthesis of 2,5-Diisopropylpyrazine from Valine

This protocol serves as a representative example of forming a 2,5-disubstituted pyrazine from an amino acid. The resulting 2,5-diisopropylpyrazine can then be further functionalized.

Materials:

-

N-Cbz-L-valine

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Palladium on carbon (10% Pd/C)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Dichloromethane (DCM)

Step 1: Reduction of N-Cbz-L-valine to N-Cbz-L-valinol

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.2 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve N-Cbz-L-valine (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Carefully quench the reaction by the sequential dropwise addition of water, 15% NaOH solution, and then more water.

-

Filter the resulting white precipitate and wash thoroughly with THF.

-

Combine the filtrates and concentrate under reduced pressure to yield N-Cbz-L-valinol.

Step 2: Generation of the α-Amino Aldehyde and Dimerization

-

Dissolve the crude N-Cbz-L-valinol in a suitable solvent such as methanol.

-

Add 10% Pd/C catalyst (5-10 mol%).

-

Hydrogenate the mixture at atmospheric pressure or under a hydrogen balloon until the starting material is consumed (monitor by TLC). This step effects the hydrogenolysis of the Cbz protecting group and the oxidation of the alcohol to the aldehyde, which then dimerizes.[7]

-

Filter the catalyst through a pad of celite and wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 2,5-diisopropylpyrazine.

Part II: Halogenation of the Pyrazine Ring

The next crucial step is the introduction of halogen atoms at the 2 and 5 positions, which will serve as leaving groups for the subsequent methoxylation. The synthesis of 2,5-dichloropyrazine is a key transformation.

Synthetic Routes to 2,5-Dichloropyrazine

Several methods exist for the synthesis of 2,5-dichloropyrazine. A common approach involves the diazotization of an aminopyrazine precursor.[8] For instance, 5-chloropyrazin-2-amine can be converted to 2,5-dichloropyrazine via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 2,5-Dichloropyrazine from 5-Chloropyrazin-2-amine

Materials:

-

5-Chloropyrazin-2-amine

-

Concentrated hydrochloric acid

-

Sodium nitrite (NaNO₂)

-

Dichloromethane (DCM)

-

Sodium hydroxide (50% solution)

-

Anhydrous sodium sulfate

Procedure: [9]

-

In a beaker, dissolve 5-chloropyrazin-2-amine (1.0 eq.) in concentrated hydrochloric acid.

-

Cool the solution to -10 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (2.05 eq.) in water.

-

Slowly add the sodium nitrite solution to the cooled amine solution over 1 hour, maintaining the temperature below -5 °C.

-

After the addition, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully neutralize the reaction mixture with a 50% sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,5-dichloropyrazine as a colorless oil.

Part III: Methoxylation to this compound

The final step in this synthetic sequence is the nucleophilic aromatic substitution of the chlorine atoms on the 2,5-dichloropyrazine ring with methoxy groups.

Principle of Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution, particularly when substituted with good leaving groups like chlorine. Sodium methoxide is a strong nucleophile that will readily displace the chloride ions.

Caption: Nucleophilic substitution for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,5-Dichloropyrazine

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure: [1]

-

In a round-bottom flask, dissolve 2,5-dichloropyrazine (1.0 eq.) in anhydrous methanol.

-

Add sodium methoxide (2.2 eq.) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may take several hours.

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between diethyl ether and a saturated ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by distillation or chromatography if necessary.

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | N-Cbz-L-valine | LiAlH₄, Pd/C, H₂ | 2,5-Diisopropylpyrazine | Variable |

| 2 | 5-Chloropyrazin-2-amine | HCl, NaNO₂ | 2,5-Dichloropyrazine | ~15%[9] |

| 3 | 2,5-Dichloropyrazine | NaOMe, Methanol | This compound | Good to Excellent |

Conclusion

This technical guide has outlined a feasible and rational multi-step synthesis of this compound starting from amino acid-derived precursors. By employing a biomimetic dimerization to form the pyrazine core, followed by halogenation and nucleophilic substitution, this strategy overcomes the limitations of direct synthesis methods. The provided protocols offer a solid foundation for researchers in organic synthesis and drug development to access this important class of heterocyclic compounds. Further optimization of each step, particularly the initial pyrazine formation and halogenation, could lead to improved overall yields. This modular approach also opens the door to the synthesis of a wider range of 2,5-dialkoxypyrazines by utilizing different alkoxides in the final step.

References

-

Organic & Biomolecular Chemistry. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Retrieved from [Link]

-

Thieme. (2011). Pyrazines (Update 2011). Retrieved from [Link]

-

PubMed. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Retrieved from [Link]

-

National Institutes of Health. (2007). A Synthesis of Symmetrical and Unsymmetrical Pyrazines. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Retrieved from [Link]

-

National Institutes of Health. (2024). Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of 2,5-Dimethylpyrazine-3,6-Dicarboxylic Acid Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [Link]

-

American Society for Microbiology. (n.d.). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved from [Link]

- Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.

-

Wiley Online Library. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]

-

ResearchGate. (n.d.). The 2,5-dimethylpyrazine biosynthesis by B. subtilis strains. Retrieved from [Link]

- Google Patents. (n.d.). CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative.

-

Patsnap. (n.d.). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Retrieved from [Link]

-

PubMed. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative - Google Patents [patents.google.com]

- 4. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. | Semantic Scholar [semanticscholar.org]

- 7. Page loading... [wap.guidechem.com]

- 8. 2,5-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An Important Note on the Availability of Technical Data for 2,5-Dimethoxypyrazine

A comprehensive search for detailed technical information on the chemical properties of 2,5-dimethoxypyrazine has revealed a significant lack of publicly available data. It is crucial to distinguish this compound from the structurally similar but distinct molecule, 2,5-dimethylpyrazine, for which a wealth of information exists.

Initial and subsequent targeted searches for "this compound" have consistently yielded information pertaining to "2,5-dimethylpyrazine." This includes detailed synthesis protocols, extensive spectroscopic data (NMR, IR, Mass Spectrometry), in-depth reactivity profiles, and comprehensive safety and handling guidelines.

Mentions of this compound in the available scientific literature are exceedingly rare and lack the detail necessary to construct an in-depth technical guide. For instance, its synthesis is briefly mentioned within a broader context of heterocyclic compound synthesis, and a doctoral thesis describes an unsuccessful experiment involving a derivative, 3,6-dibenzyl-2,5-dimethoxypyrazine.[1][2] These isolated references do not provide the specific, verifiable data required for a thorough technical whitepaper.

The vast majority of search results, including those from chemical suppliers and scientific databases, detail the properties and applications of 2,5-dimethylpyrazine. This compound is a well-documented flavoring agent, a key intermediate in the synthesis of pharmaceuticals like the anti-tuberculosis drug pyrazinamide, and a subject of research for its potential anticancer and antimicrobial properties.[3][4][5]

Due to the current scarcity of detailed, publicly accessible scientific and technical data, it is not possible to provide an in-depth guide on the chemical properties of this compound that would meet the standards of researchers, scientists, and drug development professionals. The available information is insufficient to cover its synthesis, reactivity, spectroscopic characterization, and potential applications in a comprehensive and verifiable manner.

Researchers interested in this specific molecule may need to undertake primary research to characterize its properties. It is recommended to exercise caution and avoid conflating the properties of this compound with those of the well-documented 2,5-dimethylpyrazine.

References

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,5-Dimethoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,5-Dimethoxypyrazine and the Power of NMR

Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that are of significant interest in the pharmaceutical and flavor industries. Their unique chemical structures give rise to a wide range of biological activities and sensory properties. This compound, a key derivative, is of particular interest for its potential applications in drug discovery and materials science. The arrangement of the methoxy groups on the pyrazine ring creates a unique electronic environment that influences its reactivity and potential for molecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules like this compound.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide will provide a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.

Theoretical Principles of ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei known as spin. Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclear spins align either with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these energy states, and the specific frequency at which this occurs is known as the resonance frequency.

The resonance frequency of a nucleus is highly sensitive to its local electronic environment. This gives rise to the key parameters in NMR spectroscopy:

-

Chemical Shift (δ): The chemical shift is the position of a signal in an NMR spectrum, reported in parts per million (ppm) relative to a standard reference compound. It is primarily influenced by the shielding or deshielding of the nucleus by surrounding electrons. Electronegative atoms, such as the nitrogen and oxygen in this compound, withdraw electron density, deshielding nearby nuclei and causing their signals to appear at a higher chemical shift (downfield).

-

Spin-Spin Coupling (J): This phenomenon arises from the interaction of the magnetic moments of neighboring nuclei through the chemical bonds that connect them. It results in the splitting of NMR signals into multiplets (e.g., doublets, triplets). The magnitude of the splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of neighboring nuclei and the dihedral angle between them.

-

Integration: The area under a signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal.

Experimental Protocol for NMR Spectral Acquisition

A standardized protocol for the preparation and analysis of a sample of this compound for NMR spectroscopy is outlined below.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample completely and its residual signals should not overlap with the signals of interest.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. Sonication can be used to aid dissolution if necessary.

-

Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Instrument Setup and Data Acquisition

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and match the probe for both ¹H and ¹³C nuclei.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by sharp, symmetrical peaks.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Temperature: 298 K.

-

III. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

The following is a predicted analysis of the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the known effects of substituents on the pyrazine ring and data from similar compounds, such as 2-methoxypyrazine.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | 3.8 - 4.0 | Singlet | 6H |

| H-3, H-6 | 7.8 - 8.0 | Singlet | 2H |

Interpretation:

-

-OCH₃ Protons: The six protons of the two equivalent methoxy groups are expected to appear as a single, sharp singlet. The electronegative oxygen atom will deshield these protons, causing them to resonate in the region of 3.8-4.0 ppm.[3]

-

Ring Protons (H-3, H-6): The two protons on the pyrazine ring are chemically equivalent due to the C₂ symmetry of the molecule. They are expected to appear as a single singlet. The electron-withdrawing effect of the two nitrogen atoms and the electron-donating effect of the two methoxy groups will influence their chemical shift. The net effect is expected to place their signal in the aromatic region, likely between 7.8 and 8.0 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is also predicted to be simple, showing three distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 53 - 56 |

| C-3, C-6 | 135 - 138 |

| C-2, C-5 | 158 - 162 |

Interpretation:

-

-OCH₃ Carbon: The carbon atoms of the two equivalent methoxy groups will give rise to a single signal in the upfield region of the spectrum, typically between 53 and 56 ppm.[3]

-

C-3, C-6 Carbons: These two equivalent carbons are attached to hydrogen atoms and are part of the aromatic ring. Their chemical shift is influenced by the adjacent nitrogen atoms and the methoxy groups, and they are expected to resonate in the range of 135-138 ppm.

-

C-2, C-5 Carbons: These two equivalent carbons are directly attached to the electronegative oxygen atoms of the methoxy groups and are also part of the pyrazine ring. This direct attachment to oxygen will cause a significant downfield shift, and their signal is predicted to be in the range of 158-162 ppm.

Visualizing the Molecular Structure and NMR Environment

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for NMR spectral analysis.

Conclusion

References

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

-

Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

- Liu, M., Farrant, R. D., Lindon, J. C., & Barraclough, P. (1991). An Investigation of Protonation in 2-Methoxy Pyrazine Using 13C AND 15N NMR Spectroscopy. Spectroscopy Letters, 24(5), 665–669.

-

SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Mass spectrometry fragmentation of 2,5-Dimethoxypyrazine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,5-Dimethoxypyrazine

Abstract

This technical guide provides a detailed examination of the mass spectrometric behavior of this compound, a compound of interest in flavor chemistry and as a potential scaffold in medicinal chemistry. As a Senior Application Scientist, this document synthesizes fundamental principles with practical insights into its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the causal mechanisms behind ion formation, present detailed experimental protocols, and visualize the key fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and quantification of heterocyclic compounds.

Introduction to this compound and Mass Spectrometry

This compound is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds. Pyrazines are widely recognized as significant contributors to the aromas of roasted and cooked foods, formed through Maillard reactions.[1] The methoxy substituents on the pyrazine ring significantly influence its chemical properties and, consequently, its fragmentation behavior in a mass spectrometer.

Mass spectrometry is an indispensable analytical technique for identifying and structuring unknown compounds by measuring the mass-to-charge ratio (m/z) of their ions. The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum.

-

Electron Ionization (EI): A hard ionization technique that uses high-energy electrons to ionize the analyte, leading to the formation of a molecular ion (M•+) and extensive, reproducible fragmentation. This provides a detailed "fingerprint" for structural confirmation, often utilized in conjunction with Gas Chromatography (GC-MS).[2][3]

-

Electrospray Ionization (ESI): A soft ionization technique that generates ions from a liquid solution with minimal fragmentation.[4][5] It is ideal for producing protonated molecules ([M+H]+) of thermally labile or polar compounds and is commonly coupled with Liquid Chromatography (LC-MS) and tandem mass spectrometry (MS/MS) for targeted fragmentation studies.[5][6]

Understanding the distinct fragmentation patterns generated by these techniques is paramount for the unambiguous identification of this compound in complex matrices.

Electron Ionization (EI) Fragmentation of this compound

Under EI conditions, this compound (C₆H₈N₂O₂, Molecular Weight: 140.14 Da) undergoes characteristic fragmentation driven by the stability of the aromatic pyrazine ring and the presence of the two methoxy groups.

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a standard workflow for analyzing volatile compounds like this compound.

-

Sample Preparation: Dissolve the this compound standard in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of 10-100 µg/mL.

-

GC System Configuration:

-

Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically effective.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

-

Inlet: Set to 250°C in splitless mode for trace analysis or a split ratio (e.g., 20:1) for higher concentrations.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.

-

-

MS System Configuration:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 200 to capture all relevant fragment ions.

-

-

Data Acquisition: Inject 1 µL of the prepared sample and acquire the data. The resulting mass spectrum can be compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library for confirmation.[8]

Analysis of the EI Fragmentation Pathway

The EI mass spectrum of this compound is characterized by an observable molecular ion peak and several key fragment ions resulting from the cleavage of the methoxy groups. The fragmentation is initiated by the removal of an electron to form the molecular ion radical cation, M•+, at m/z 140 .

Key Fragmentation Pathways:

-

Loss of a Methyl Radical (•CH₃): This is the most favorable initial fragmentation step for aromatic ethers.[9] The loss of a methyl radical from one of the methoxy groups results in a highly resonance-stabilized cation at m/z 125 , which is often the base peak.

-

Loss of Formaldehyde (CH₂O): A common rearrangement-based fragmentation for methoxy-substituted aromatic compounds involves the loss of a neutral formaldehyde molecule, leading to a fragment ion at m/z 110 .[10]

-

Sequential Loss of CO: The ion at m/z 125 can subsequently lose a molecule of carbon monoxide (CO), a characteristic fragmentation for many aromatic and heterocyclic systems, to produce an ion at m/z 97 .

-

Formation of the Pyrazine Radical Cation: Cleavage of both methoxy groups can lead to the formation of a pyrazine-like radical cation. The loss of a methoxy radical (•OCH₃) from the m/z 125 ion yields a fragment at m/z 94 .

-

Ring Cleavage: The pyrazine ring itself can fragment, typically through the loss of hydrogen cyanide (HCN), leading to smaller fragment ions. For example, the loss of HCN from the ion at m/z 94 would result in an ion at m/z 67 .

Quantitative Data Summary: EI Fragmentation

| m/z | Proposed Ion Formula | Neutral Loss | Notes |

| 140 | [C₆H₈N₂O₂]•+ | - | Molecular Ion (M•+) |

| 125 | [C₅H₅N₂O₂]+ | •CH₃ | Base Peak; loss of a methyl radical.[10] |

| 110 | [C₅H₆N₂O]•+ | CH₂O | Loss of neutral formaldehyde. |

| 97 | [C₄H₅N₂O]+ | CO (from m/z 125) | Sequential loss of carbon monoxide. |

| 94 | [C₄H₂N₂O]•+ | •OCH₃ (from m/z 125) | Loss of a methoxy radical. |

| 67 | [C₃H₃N]+ | HCN (from m/z 94) | Ring cleavage via loss of hydrogen cyanide. |

Visualization: EI Fragmentation Pathway

Caption: Proposed EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a soft ionization technique, and as such, the full-scan mass spectrum of this compound will primarily show the protonated molecule, [M+H]⁺, at m/z 141 .[4] To gain structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented via collision-induced dissociation (CID).

Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol describes a general method for analyzing this compound using LC-MS/MS.

-

Sample Preparation: Dissolve the sample in a mobile phase-compatible solvent (e.g., 50:50 methanol:water) to a concentration of 1-10 µg/mL.

-

LC System Configuration:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

-

MS System Configuration:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Drying Gas (N₂): Flow rate and temperature optimized for signal stability (e.g., 10 L/min at 300°C).

-

MS/MS Experiment:

-

Isolate the precursor ion at m/z 141.

-

Apply collision energy (typically 10-40 eV) to induce fragmentation.

-

Scan for product ions in the range of m/z 40-150.

-

-

Analysis of the ESI-MS/MS Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺, m/z 141 ) is driven by the elimination of stable neutral molecules. The protonation site is likely one of the nitrogen atoms, which activates adjacent bonds for cleavage.

Key Fragmentation Pathways:

-

Loss of Methanol (CH₃OH): This is a highly characteristic fragmentation for protonated methoxy-substituted compounds. The elimination of a neutral methanol molecule from the precursor ion at m/z 141 results in a prominent product ion at m/z 109 . This is often the most abundant fragment ion in the CID spectrum.

-

Loss of Methane (CH₄): Another possible fragmentation involves the loss of methane, which can occur from a protonated methoxy group, leading to an ion at m/z 125 .

-

Sequential Fragmentation: The primary product ion at m/z 109 can undergo further fragmentation at higher collision energies, potentially losing CO to form an ion at m/z 81 , or losing HCN to form an ion at m/z 82 .

Quantitative Data Summary: ESI-MS/MS Fragmentation

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Ion Formula | Neutral Loss | Notes |

| 141 | 141 | [C₆H₉N₂O₂]+ | - | Protonated Molecule ([M+H]+) |

| 141 | 125 | [C₅H₅N₂O₂]+ | CH₄ | Loss of methane. |

| 141 | 109 | [C₅H₅N₂O]+ | CH₃OH | Dominant fragment; loss of methanol. |

| 109 | 82 | [C₄H₄N]+ | HCN | Further fragmentation via loss of hydrogen cyanide. |

| 109 | 81 | [C₄H₃N₂]+ | CO | Further fragmentation via loss of carbon monoxide. |

Visualization: ESI-MS/MS Fragmentation Pathway

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Conclusion and Practical Implications

The mass spectrometric fragmentation of this compound is highly dependent on the ionization method employed.

-

EI-MS provides a rich fragmentation pattern useful for library matching and initial identification, characterized by the primary loss of a methyl radical (•CH₃) to form the base peak at m/z 125.

-

ESI-MS/MS is a "softer" method ideal for quantification and confirmation, showing a dominant neutral loss of methanol (CH₃OH) from the protonated molecule (m/z 141) to produce the major product ion at m/z 109.

A comprehensive understanding of these distinct pathways is crucial for researchers in drug development for metabolite identification, and for scientists in the food and beverage industry for flavor profiling and quality control.[11] By selecting the appropriate ionization technique and leveraging knowledge of these fragmentation mechanisms, analysts can achieve confident and accurate characterization of this compound and related compounds.

References

- Pósa, T., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).

- ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.

- Sigma-Aldrich. (n.d.). GC Analysis of Pyrazines in Peanut Butter.

- Kocsis, M., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.

- Tachikawa, H., & Ohtani, S. (1988). Mass Spectra of 1,2-Dimethoxybenzene Derivatives. Mass Spectrometry, 36(3), 107-113.

- Chemistry LibreTexts. (2023).

- Wikipedia. (n.d.).

- National Institute of Standards and Technology. (n.d.). Pyrazine. NIST Chemistry WebBook.

- BenchChem. (2025).

- Chemistry LibreTexts. (2023).

- Mandal, M. K., & Chand, K. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.

- Human Metabolome Database. (2012). 2,5-Dimethylpyrazine (HMDB0035289).

- University of Arizona. (n.d.).

Sources

- 1. Human Metabolome Database: Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289) [hmdb.ca]

- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ピーナッツバター中におけるピラジンのGC分析 [sigmaaldrich.com]

- 8. Pyrazine [webbook.nist.gov]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Natural Occurrence of Pyrazines in Food: A Focus on 2,5-Dimethylpyrazine

A Note to the Reader: Initial inquiry centered on 2,5-dimethoxypyrazine. However, a comprehensive literature review reveals a significant scarcity of data regarding the natural occurrence of this specific compound in food. In contrast, the structurally related compound, 2,5-dimethylpyrazine (2,5-DMP) , is extensively documented as a pivotal, naturally occurring flavor molecule in a vast array of foods. This guide has therefore been structured to address the likely intent of the query by providing an in-depth technical overview of 2,5-DMP, a cornerstone of roasted, nutty, and savory food aromas.

Abstract

Pyrazines are a critical class of nitrogen-containing heterocyclic compounds that significantly influence the sensory profiles of many foods. Among these, 2,5-dimethylpyrazine (2,5-DMP) is one of the most important, imparting characteristic nutty, roasted, cocoa, and coffee-like aromas.[1][2] Its formation is primarily a result of thermal processing through the Maillard reaction, though microbial biosynthesis also represents a significant natural pathway.[2] Understanding the occurrence, formation mechanisms, and analytical methodologies for 2,5-DMP is essential for researchers in food science, flavor chemistry, and product development. This technical guide provides a detailed exploration of the natural presence of 2,5-DMP in various food matrices, elucidates its primary formation pathways, and presents a validated, step-by-step analytical workflow for its quantification.

Introduction: The Sensory Significance of 2,5-Dimethylpyrazine

2,5-Dimethylpyrazine (CAS: 123-32-0) is a volatile organic compound renowned for its potent and desirable aroma profile.[3] With a low odor threshold, even minute quantities can profoundly impact the flavor of products like coffee, cocoa, baked goods, and roasted meats.[3][4] Its sensory attributes are typically described as nutty, roasted, earthy, and chocolate-like, making it an indispensable component of many savory and indulgent food systems.[4][5] The presence and concentration of 2,5-DMP are often used as indicators of flavor development during cooking and roasting processes.[1]

Natural Occurrence of 2,5-Dimethylpyrazine in Foods

2,5-DMP has been identified in a wide variety of food products, typically those that have undergone thermal processing or fermentation.[5][6] The concentration can vary significantly based on the food matrix, processing conditions (e.g., temperature and time), and the availability of precursors.

Table 1: Quantitative Occurrence of 2,5-Dimethylpyrazine in Various Food Products

| Food Category | Specific Product | Concentration Range | Reference(s) |

| Beverages | Roasted Coffee | Significant, varies with roasting conditions | [5] |

| Beer | Present | [7] | |

| Black/Green Tea | Present | [5][6] | |

| Baked Goods | Wheat Bread & Crispbread | Present | [5][6] |

| Confectionery | Cocoa & Chocolate | Present, contributes to characteristic flavor | [7] |

| Nuts | Roasted Peanuts, Filberts, Pecans | Potent contributor to roasted nut aroma | [1][6] |

| Meats | Roasted Beef & Pork | Present | [5][7] |

| Vegetables | Baked/Fried Potato, Asparagus | Present | [5][6] |

| Fermented Foods | Fermented Soybeans | One of the most dominating pyrazines | [2] |

Formation Pathways: From Precursors to Aroma

The generation of 2,5-DMP in food is not a result of direct biological synthesis within plant or animal tissues but rather the chemical transformation of precursors during processing.

Thermal Formation: The Maillard Reaction and Strecker Degradation

The most prevalent pathway for 2,5-DMP formation is the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars at elevated temperatures.[1][2] A key subsidiary pathway, the Strecker degradation of amino acids, produces critical intermediates.

The specific formation of 2,5-DMP involves:

-

Formation of α-aminoketones: Intermediates from the Maillard reaction, such as α-dicarbonyls, react with amino acids.

-

Generation of Aminoacetone: The amino acid L-threonine is a key precursor that, upon degradation, can form the critical intermediate, aminoacetone.[2][8]

-

Condensation and Oxidation: Two molecules of aminoacetone undergo self-condensation to form a dihydropyrazine intermediate. Subsequent oxidation of this intermediate yields the stable aromatic 2,5-dimethylpyrazine ring.[9]

Microbial Biosynthesis

Beyond thermal processing, certain microorganisms can produce 2,5-DMP during fermentation, contributing to the flavor of foods like fermented soybeans (natto).[2] Strains of Bacillus subtilis, for example, have been shown to synthesize 2,5-DMP directly from L-threonine.[8]

This biosynthetic pathway involves an initial enzymatic step followed by non-enzymatic reactions:

-

Enzymatic Dehydrogenation: The enzyme L-threonine-3-dehydrogenase (TDH) catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate.[8][10]

-

Spontaneous Decarboxylation: The unstable L-2-amino-acetoacetate spontaneously decarboxylates to form aminoacetone.[8]

-

Dimerization and Formation: As in the thermal pathway, aminoacetone molecules then self-condense to form 2,5-DMP.[8] Inactivation of competing enzymes, such as 2-amino-3-ketobutyrate CoA ligase (KBL), has been shown to improve the yield of 2,5-DMP.[8]

Caption: Diagram 1: Microbial Biosynthesis of 2,5-Dimethylpyrazine.

Analytical Methodologies for Quantification

The accurate quantification of 2,5-DMP in complex food matrices requires sensitive and selective analytical techniques. The gold standard for volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a solvent-free extraction technique like Headspace Solid-Phase Microextraction (HS-SPME).[10]

Rationale for HS-SPME-GC-MS

-

HS-SPME (Headspace Solid-Phase Microextraction): This technique is ideal for isolating volatile analytes like 2,5-DMP from a sample's headspace without the use of organic solvents. It is a three-phase equilibrium process between the sample, the headspace, and a coated fiber. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for its broad affinity for various volatile compounds, including pyrazines.[10] Adding salt (the "salting-out" effect) to aqueous or semi-solid samples increases the volatility of analytes, pushing them into the headspace and improving extraction efficiency.[10]

-

GC-MS (Gas Chromatography-Mass Spectrometry): GC provides high-resolution separation of volatile compounds based on their boiling points and polarity. The mass spectrometer then fragments the eluted compounds, creating a unique mass spectrum that acts as a chemical fingerprint for unambiguous identification and quantification.

Detailed Experimental Protocol: Quantification of 2,5-DMP in a Solid Food Matrix (e.g., Roasted Nuts)

This protocol provides a self-validating system for the trustworthy analysis of 2,5-DMP.

1. Materials and Reagents:

-

2,5-Dimethylpyrazine analytical standard (≥99% purity)

-

Internal Standard (IS), e.g., 2,4,6-Trimethylpyridine or a deuterated pyrazine analog

-

Sodium Chloride (NaCl), analytical grade

-

Deionized water

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

HS-SPME fiber assembly: 50/30 µm DVB/CAR/PDMS

-

GC-MS system with a suitable capillary column (e.g., DB-WAX or DB-5ms)

2. Sample and Standard Preparation:

-

Sample Preparation: Homogenize the solid food sample (e.g., roasted nuts) to a fine powder. Weigh 2.0 g ± 0.01 g of the homogenized sample into a 20 mL headspace vial.

-

Internal Standard Spiking: Add a precise volume (e.g., 20 µL) of the internal standard solution (at a known concentration) to the vial. This is crucial for correcting variations in extraction and injection.

-

Matrix Modification: Add 5 mL of a saturated NaCl solution to the vial. This enhances the release of volatile compounds from the matrix.

-

Calibration Standards: Prepare a series of aqueous calibration standards containing known concentrations of 2,5-DMP and the same concentration of the internal standard as the samples.

3. HS-SPME Procedure:

-

Vial Sealing: Immediately seal the vial after adding all components.

-

Incubation/Equilibration: Place the vial in an autosampler tray with an agitator and heating block. Incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) with agitation. This allows the volatile compounds to partition into the headspace and reach equilibrium.

-

Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

4. GC-MS Analysis:

-

Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.

-

Chromatographic Separation: Use a suitable oven temperature program. For example: start at 40°C (hold for 2 min), ramp to 230°C at 5°C/min, and hold for 5 min. Use helium as the carrier gas at a constant flow.

-

Mass Spectrometry: Operate the MS in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity. Monitor characteristic ions for 2,5-DMP (e.g., m/z 108, 54) and the internal standard.

5. Quantification:

-

Generate a calibration curve by plotting the peak area ratio (2,5-DMP / Internal Standard) against the concentration of the calibration standards.

-

Calculate the concentration of 2,5-DMP in the food sample using the peak area ratio from the sample and the linear regression equation from the calibration curve.

Caption: Diagram 2: HS-SPME-GC-MS Analytical Workflow.

Conclusion

2,5-Dimethylpyrazine is a fundamentally important flavor compound that defines the desirable roasted and nutty characteristics of many globally consumed foods. Its formation, rooted in the chemistry of the Maillard reaction and specific microbial pathways, is a subject of continuous research for flavor optimization. The analytical methods outlined in this guide, particularly HS-SPME-GC-MS, provide a robust and reliable framework for its quantification, enabling precise quality control and furthering our understanding of flavor development. For researchers in food science and related fields, a thorough comprehension of 2,5-DMP's occurrence and analysis is indispensable for innovation and product excellence.

References

-

Human Metabolome Database. (2012). Metabocard for 2,5-Dimethylpyrazine (HMDB0035289). HMDB. [Link]

-

Millicorp. (n.d.). The Science Behind Flavors: Understanding 2,5-Dimethylpyrazine. Millicorp. [Link]

-

FooDB. (2010). Showing Compound 2,5-Dimethylpyrazine (FDB013954). FooDB. [Link]

-

Lv, X., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules. [Link]

-

Zhang, Y., et al. (2024). Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration. Microbial Cell Factories. [Link]

-

Pacholczyk-Sienicka, B., et al. (2023). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. MDPI. [Link]

-

Millicorp. (n.d.). The Art of Flavor: Mastering 2,5-Dimethylpyrazine in Food Production. Millicorp. [Link]

-

The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine. The Good Scents Company. [Link]

-

Zhang, T., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology. [Link]

-

Iida, H., et al. (1973). Synthesis of 2,5-Dimethylpyrazine-3,6-Dicarboxylic Acid Derivatives. Synthetic Communications. [Link]

-

Kłosowski, G., et al. (2018). The 2,5-dimethylpyrazine biosynthesis by B. subtilis strains. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Showing Compound 2,5-Dimethylpyrazine (FDB013954) - FooDB [foodb.ca]

- 6. Human Metabolome Database: Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289) [hmdb.ca]

- 7. 2,5-dimethyl pyrazine, 123-32-0 [thegoodscentscompany.com]

- 8. journals.asm.org [journals.asm.org]

- 9. 2,5-Dimethyl pyrazine synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 2,5-Dimethoxypyrazine from Glycine via a Piperazinedione Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract & Rationale

Pyrazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] 2,5-Dimethoxypyrazine, in particular, serves as a valuable building block for more complex molecules, leveraging its symmetrically functionalized and electron-rich aromatic system for further elaboration. While various synthetic routes exist, the pathway commencing from the simple α-amino acid, glycine, and proceeding through a piperazine-2,5-dione (also known as glycine anhydride) intermediate, offers a robust, scalable, and fundamentally instructive approach to constructing the pyrazine core.

This application note provides a comprehensive, field-proven guide to this three-step synthesis. It moves beyond a mere recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and emphasize the critical safety protocols required for a successful and secure execution. The self-validating nature of the described protocols is intended to provide researchers with a reliable foundation for producing this key intermediate.

Overall Synthetic Strategy

The synthesis is executed in three distinct stages, beginning with the cyclodimerization of glycine. The resulting stable piperazinedione is then subjected to a powerful chlorination/aromatization reaction to form the key dichloropyrazine intermediate. The final step involves a nucleophilic aromatic substitution to install the desired methoxy groups.

Figure 1: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of Piperazine-2,5-dione (Glycine Anhydride)

Principle: This step relies on the thermal bis-condensation of two glycine molecules.[3] At elevated temperatures, the amine group of one molecule engages in a nucleophilic attack on the carbonyl group of a second molecule, and vice-versa, eliminating two molecules of water to form the stable six-membered cyclic dipeptide.[3] Ethylene glycol is the solvent of choice due to its high boiling point (197°C), which facilitates the dehydration process, and its ability to dissolve the starting amino acid.[3][4]

Protocol:

-

Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add glycine (0.2 mol, 15.0 g) and ethylene glycol (75 mL).

-

Reaction: Heat the slurry with vigorous stirring. The mixture will become a clear solution at approximately 160 °C, after which a white precipitate will begin to form. Maintain the reaction temperature at 170-175 °C for 2 hours.

-

Workup: Allow the reaction mixture to cool to room temperature. The product will precipitate as a dense white solid.

-

Isolation: Dilute the cooled slurry with 100 mL of deionized water to dissolve any unreacted glycine. Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake sequentially with deionized water (2 x 50 mL) and ethanol (2 x 30 mL) to remove residual ethylene glycol and other impurities.

-

Drying: Dry the resulting white, crystalline solid in a vacuum oven at 80 °C to a constant weight. A typical yield is 70-80%.

Step 2: Synthesis of 2,5-Dichloropyrazine

Principle: This transformation is a critical and hazardous step involving the conversion of the amide functionalities of the piperazinedione into chloro-aromatics. A mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is employed. PCl₅ acts as a potent chlorinating agent, converting the amide carbonyls into gem-dichloro intermediates, while POCl₃ serves as both a solvent and a dehydrating/chlorinating agent that drives the aromatization.[4][5]

Causality Behind Reagent Choice: The combination of POCl₃ and PCl₅ is highly effective for this type of transformation. PCl₅ initiates the chlorination of the amide, a process that is more challenging than chlorinating a simple ketone. POCl₃ facilitates the subsequent elimination reactions that lead to the stable, aromatic pyrazine ring.

!!! CRITICAL SAFETY WARNING !!! Phosphorus oxychloride (POCl₃) is extremely toxic, corrosive, and reacts violently with water, releasing toxic hydrogen chloride gas.[6][7][8] This entire procedure MUST be performed in a certified, high-performance chemical fume hood. Full personal protective equipment (PPE), including neoprene gloves, a chemical-resistant apron, splash goggles, and a face shield, is mandatory.[9] An emergency shower and eyewash station must be immediately accessible.[9]

Protocol:

-

Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), cautiously add phosphorus oxychloride (POCl₃) (1.0 mol, 93 mL).[6]

-

Reagent Addition: To the stirred POCl₃, carefully add piperazine-2,5-dione (0.1 mol, 11.4 g) in portions. Following this, add phosphorus pentachloride (PCl₅) (0.22 mol, 45.8 g) portion-wise. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 4 hours. The reaction should become a clear, yellowish solution.

-

Quench (EXTREME CAUTION): Prepare a large beaker (2 L) containing 800 g of crushed ice. Allow the reaction mixture to cool slightly. Under vigorous stirring in the fume hood, slowly and carefully pour the reaction mixture onto the crushed ice. This is a highly exothermic process that will generate large volumes of HCl gas.[8]

-

Neutralization: Once the quench is complete, slowly neutralize the acidic solution by adding solid sodium carbonate or cautiously adding 50% aqueous NaOH until the pH is ~7-8.[10] Ensure the solution is kept cool in an ice bath during neutralization.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 150 mL).

-

Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a dark oil or solid, can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,5-dichloropyrazine as a colorless oil or low-melting solid.[10] A typical yield is 30-40%.[4]

Figure 2: Conceptual mechanism for the chlorination/aromatization step.

Step 3: Synthesis of this compound

Principle: This final step is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms of the pyrazine ring render the chlorine-bearing carbons sufficiently electrophilic to be attacked by a strong nucleophile like sodium methoxide. The chloride ions are displaced as excellent leaving groups, yielding the desired product.[11]

Protocol:

-

Setup: To a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add a 25 wt% solution of sodium methoxide in methanol (0.1 mol NaOMe, 21.6 mL).

-

Reagent Addition: To this solution, add a solution of 2,5-dichloropyrazine (0.04 mol, 5.96 g) in 50 mL of anhydrous methanol dropwise at room temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 65 °C) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: To the resulting residue, add 100 mL of water and extract with ethyl acetate (3 x 75 mL).

-

Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary, though it is often obtained in high purity after extraction. The final product is a white to off-white solid. A typical yield is 85-95%.

Data Summary & Characterization

Table 1: Summary of Reaction Parameters

| Step | Key Reactants | Molar Ratio (vs. Starting Material) | Solvent | Temperature | Time (h) | Typical Yield (%) |

| 1 | Glycine | N/A (Self-condensation) | Ethylene Glycol | 170-175 °C | 2 | 70 - 80 |

| 2 | Piperazine-2,5-dione, PCl₅ | 1 : 2.2 | POCl₃ | ~105 °C | 4 | 30 - 40 |

| 3 | 2,5-Dichloropyrazine, NaOMe | 1 : 2.5 | Methanol | ~65 °C | 3 | 85 - 95 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [12] |

| Molecular Weight | 140.14 g/mol | Calculated |

| Appearance | White to off-white solid | - |

| CAS Number | 64634-11-9 | - |

| Key MS Peaks (m/z) | 140 (M+), 125, 97 | [12] |

| ¹H NMR (CDCl₃) | δ ~3.9 (s, 6H), ~7.8 (s, 2H) | [13] |

Conclusion

The synthesis of this compound via the piperazinedione pathway is a classic and effective method that builds complexity from a simple amino acid precursor. While the chlorination step demands significant respect for safety protocols due to the hazardous nature of phosphorus oxychloride, the overall sequence is robust.[8][14] The procedures outlined in this document, grounded in established chemical principles, provide a reliable framework for researchers to produce this valuable intermediate for applications in drug discovery and development.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- 2,5-Dichloropyrazine synthesis - ChemicalBook. ChemicalBook.

- How to Synthesize 2,5-Dichloropyrazine and Its Applications - FAQ - Guidechem. Guidechem.

- 2,5-Dimethyl pyrazine: properties and applications - ChemicalBook. (2023). ChemicalBook.

- Phosphorus Oxychloride | Air Liquide Malaysia. Air Liquide.

- Sigma-Aldrich - Safety Data Sheet. Sigma-Aldrich.

- phosphorus oxychloride - Report | CAMEO Chemicals | NOAA. NOAA.

- Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY - NJ.gov. New Jersey Department of Health.

- Beyond Flavor: The Pharmaceutical Potential of 2,5-Dimethylpyrazine. (N.d.).

- 2,5-Dimethylpyrazine: A Comprehensive Technical Guide for Researchers - Benchchem. Benchchem.

- Application Notes and Protocols for the Use of 2,5-Dichloropyrazine in Pharmaceutical Synthesis - Benchchem. Benchchem.

- Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). (2012). HMDB.

-

Piperazine-2,5-dione (2) synthesis. Reagents and conditions: a, ethylene glycol, 170 °C[15] . ResearchGate. Retrieved from

- Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations - Organic Chemistry Portal. (2023). Organic Chemistry Portal.

- Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - NIH. (2024). National Institutes of Health.

- Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (2025). Wiley Online Library.

- 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem. PubChem.

- 2,5-Diketopiperazine - Wikipedia. Wikipedia.

- Pyrazine, 2,5-dimethyl- - the NIST WebBook. NIST.

- Application Notes and Protocols: 2,5-Dimethylpyrazine as a Pharmaceutical Intermediate for Pyrazinamide - Benchchem. Benchchem.

- Revisitation of the PCl5-chlorination reaction of α-amino acids: Spectroscopic and DFT insights, and synthesis of the L-proline-derived 2,5-diketopiperazine - ResearchGate. (2025). ResearchGate.

- 2,5-Dimethylpyrazine - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. my.airliquide.com [my.airliquide.com]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. nj.gov [nj.gov]

- 10. 2,5-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Pyrazine, 2,5-dimethyl- [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. opcw.org [opcw.org]

- 15. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Analytical Methods for the Detection of 2,5-Dimethylpyrazine

Introduction

2,5-Dimethylpyrazine (2,5-DMP) is a volatile organic compound that plays a significant role in the aroma and flavor profiles of a wide variety of foods and beverages.[1][2] It is a member of the pyrazine family, known for its characteristic nutty, roasted, and cocoa-like scents.[1] The formation of 2,5-DMP is often associated with the Maillard reaction, which occurs during the thermal processing of food, such as roasting coffee beans, baking bread, and grilling meat.[3] Beyond its role in the food industry, 2,5-DMP can also be an indicator of specific chemical processes and has been studied for its potential biological activities.[1][3]

Given its impact on product quality and its potential as a biomarker, the accurate and sensitive quantification of 2,5-DMP is crucial for researchers, scientists, and professionals in drug development and food science. This application note provides a detailed guide to the primary analytical methods for the detection of 2,5-DMP, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols provided herein are designed to be robust and self-validating, with explanations of the critical choices made during method development.

Core Analytical Techniques: A Comparative Overview

The selection of an appropriate analytical technique for 2,5-DMP detection is contingent upon the sample matrix, the required sensitivity, and the specific analytical objective. The two most prominent and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like 2,5-DMP.[1][4] It offers high-resolution separation and sensitive, specific detection, making it the gold standard for trace-level analysis in complex matrices. The mass spectrometer provides structural information, enabling confident identification of the analyte.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their interaction with a stationary phase and a liquid mobile phase.[4] While 2,5-DMP is volatile, HPLC can be effectively used for its quantification, particularly in liquid samples or when analyzing non-volatile precursors or metabolites.[5][6]

The following table provides a comparative summary of the performance characteristics of these two methods for pyrazine analysis.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation of volatile compounds followed by mass-based detection.[4] | Separation based on partitioning between a mobile and stationary phase.[4] |

| Best Suited For | Identification and quantification of volatile impurities and flavor compounds in complex matrices.[3][4] | Purity assessment and quantification in bulk drug and pharmaceutical formulations.[4][6] |

| Potential Advantages | High sensitivity, high specificity, and provides structural information.[4] | High resolution, sensitivity, and reproducibility.[4] |

| Potential Limitations | Limited to thermally stable and volatile compounds.[4] | May require derivatization for compounds with poor chromophores.[4] |

| Linearity (R²) | Typically ≥ 0.99.[7] | Generally ≥ 0.99.[6][7] |

| Limit of Detection (LOD) | Can achieve low ng/L to µg/L levels.[1][7] | Typically in the low ng/mL to µg/mL range.[8] |

Detailed Protocols and Methodologies

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for 2,5-DMP in Food Matrices

This protocol is a widely used technique for the analysis of volatile and semi-volatile organic compounds in complex matrices due to its simplicity, sensitivity, and solvent-free nature.[3]

HS-SPME is chosen for its ability to selectively extract and concentrate volatile analytes like 2,5-DMP from the headspace of a sample, thereby minimizing matrix interference. The use of a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its broad applicability for volatile compounds.[3][9]

Caption: Workflow for HS-SPME-GC-MS analysis of 2,5-DMP.

-

Sample Preparation:

-

For solid samples (e.g., coffee, cocoa powder), weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.[9]

-

For liquid samples, pipette 2-5 mL into a headspace vial. For aqueous samples, adding sodium chloride to saturation can enhance the release of volatile compounds.[3][9]

-

Seal the vial with a magnetic screw cap with a PTFE/silicone septum.

-

-

Extraction:

-

Desorption and Analysis:

| Parameter | Value | Rationale |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for general-purpose analysis of volatile compounds.[4] |

| Injector Temperature | 250 °C | Ensures efficient thermal desorption of 2,5-DMP from the SPME fiber.[3] |

| Carrier Gas | Helium at 1 mL/min | An inert carrier gas that provides good chromatographic resolution.[3] |

| Oven Program | Initial 40°C (2 min hold), ramp at 5°C/min to 230°C (5 min hold) | A temperature ramp allows for the separation of compounds with different boiling points.[3] |

| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS.[3] |

| Ion Source Temp | 230 °C | Optimizes ionization efficiency.[3] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible mass spectra for library matching.[3] |

| Mass Range | m/z 40-400 | Covers the expected mass-to-charge ratio of 2,5-DMP and its fragments.[4] |

| Parameter | Expected Value |

| Limit of Detection (LOD) | 1-5 µg/L |

| Limit of Quantification (LOQ) | 2.5 - 4 µg/L[1][8] |

| Linearity (r²) | >0.999[1] |

| Intra-day Precision (RSD) | <5%[1] |

| Inter-day Precision (RSD) | <10%[1] |

Protocol 2: High-Performance Liquid Chromatography (HPLC) for 2,5-DMP Quantification

This protocol is suitable for the quantification of 2,5-DMP in liquid samples, such as fermentation broths or pharmaceutical formulations.

Reversed-phase HPLC (RP-HPLC) is chosen for its ability to separate compounds based on their hydrophobicity. A C18 column is a versatile and commonly used stationary phase for this purpose. UV detection is appropriate for pyrazines, which typically exhibit UV absorbance.[4]

Caption: Workflow for HPLC analysis of 2,5-DMP.

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of 2,5-DMP standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).[4]

-

Prepare a series of working standard solutions by diluting the stock solution to desired concentrations for building a calibration curve.[4]

-

For unknown samples, dilute them in the mobile phase to fall within the linear range of the assay.

-

Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[4]

-

-

HPLC Analysis:

-

Inject 10 µL of the prepared sample or standard into the HPLC system.[4][6]

-

Run the analysis according to the specified HPLC conditions.

-

Identify the 2,5-DMP peak based on its retention time compared to the standard.

-

Quantify the amount of 2,5-DMP in the sample by comparing its peak area to the calibration curve generated from the standard solutions.[6]

-

| Parameter | Value | Rationale |

| HPLC System | A standard HPLC system with a UV detector | Widely available and suitable for this application. |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) | A versatile reversed-phase column for separating moderately polar compounds.[5] |

| Mobile Phase | Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v) | A simple and effective mobile phase for retaining and eluting 2,5-DMP. The exact ratio may need optimization. |

| Flow Rate | 1.0 mL/min[6] | A typical flow rate that provides good separation efficiency and reasonable run times. |

| Detection Wavelength | ~275 nm[6] | The wavelength of maximum absorbance for 2,5-DMP, providing optimal sensitivity.[4] |

| Column Temperature | 30 °C[4] | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 µL[4][6] | A standard injection volume for analytical HPLC. |

Trustworthiness and Self-Validating Systems

The reliability of any analytical method hinges on its proper validation. For the protocols described above, the following validation parameters should be assessed to ensure a self-validating system:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically confirmed by the absence of interfering peaks at the retention time of 2,5-DMP in a blank matrix.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) of ≥ 0.99.[7]

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery experiments, where a known amount of 2,5-DMP is added to a blank matrix and the recovery is calculated.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

The analytical methods detailed in this application note provide robust and reliable protocols for the detection and quantification of 2,5-Dimethylpyrazine. The choice between GC-MS and HPLC will depend on the specific requirements of the analysis. For trace-level detection of this volatile compound in complex matrices, HS-SPME-GC-MS is the preferred method due to its high sensitivity and specificity. For routine quantification in simpler liquid samples, HPLC offers a reliable and reproducible alternative. By following the detailed protocols and adhering to the principles of method validation, researchers, scientists, and drug development professionals can confidently and accurately measure 2,5-DMP in their samples.

References

- A Comparative Guide to Analytical Methods for the Validation of Pyrazine-2-amidoxime. Benchchem.

- Protocol for the Extraction of 2,5-Dimethylpyrazine from Food Matrices. Benchchem.

- 2,5-Dimethylpyrazine: A Comprehensive Technical Guide for Researchers. Benchchem.

- Navigating the Analytical Landscape for Pyrazine-d4 Detection: A Comparative Guide. Benchchem.

- Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. ACS Publications.

- Application Note: Analysis of 2,5-Dimethylpyrazine by Gas Chromatography-Mass Spectrometry. Benchchem.

- An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ASM Journals.

- 2,5-dimethyl pyrazine, 123-32-0. The Good Scents Company.

- Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration. NIH.

- Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. PubMed.